molecular formula C11H7FN2O2 B12440895 2-(4-Fluoro-3-nitrophenyl)pyridine

2-(4-Fluoro-3-nitrophenyl)pyridine

Cat. No.: B12440895
M. Wt: 218.18 g/mol
InChI Key: IJWQFNMOSZOXMD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrophenyl)pyridine (CAS: 850713-83-6) is a heteroaromatic compound featuring a pyridine ring substituted with a 4-fluoro-3-nitrophenyl group. Its molecular formula is C₁₁H₈FN₂O₂, with a molecular weight of 235.19 g/mol.

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

2-(4-fluoro-3-nitrophenyl)pyridine

InChI

InChI=1S/C11H7FN2O2/c12-9-5-4-8(7-11(9)14(15)16)10-3-1-2-6-13-10/h1-7H

InChI Key

IJWQFNMOSZOXMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-nitrophenyl)pyridine typically involves the reaction of 4-fluoro-3-nitroaniline with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-fluoro-3-nitrophenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(4-Fluoro-3-nitrophenyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the pyridine ring can be oxidized to form N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the nitro group.

    Reduction Reactions: The major product is 2-(4-Fluoro-3-aminophenyl)pyridine.

    Oxidation Reactions: Products include pyridine N-oxides.

Scientific Research Applications

2-(4-Fluoro-3-nitrophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and selectivity towards these targets. The electron-withdrawing nature of the fluorine atom can enhance the compound’s stability and reactivity, while the nitro group can participate in redox reactions, affecting the overall mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-(4-Fluoro-3-nitrophenyl)pyridine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-(4-Fluoro-3-nitrophenyl)pyridine C₁₁H₈FN₂O₂ 235.19 4-Fluoro, 3-nitro on phenyl; pyridine
2-(2-Fluoro-4-nitrophenoxy)-3-nitro-pyridine C₁₁H₆FN₃O₅ (estimated) 303.18 (estimated) 2-Fluoro, 4-nitro phenoxy; 3-nitro pyridine
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 203.18 2-Fluoro pyridine; 4-fluorophenyl
3-(4-Nitrophenyl)pyridine C₁₁H₈N₂O₂ 200.19 4-Nitro on phenyl; pyridine at position 3
4-Methyl-3-nitropyridin-2-amine C₆H₇N₃O₂ 153.14 3-Nitro, 4-methyl, 2-amino on pyridine

Key Observations :

  • Substituent Positioning : The nitro group’s position (on phenyl vs. pyridine) significantly alters electronic properties. For example, 4-Methyl-3-nitropyridin-2-amine has a nitro group directly on the pyridine ring, enhancing intramolecular charge transfer compared to phenyl-substituted analogs .

Physical and Chemical Properties

Melting Points and Solubility
  • 2-(4-Fluoro-3-nitrophenyl)pyridine: Limited data, but analogs with nitro/fluoro substituents (e.g., compounds in ) show high melting points (268–287°C) due to strong intermolecular interactions .
  • 3-(4-Nitrophenyl)pyridine : Likely similar melting range (~250–270°C), though solubility in water is poor due to hydrophobic aryl groups .
  • 4-Methyl-3-nitropyridin-2-amine : Lower melting point (153–155°C) attributed to reduced molecular symmetry and weaker π-π stacking .
Reactivity
  • Electrophilic Substitution : The nitro group in 2-(4-Fluoro-3-nitrophenyl)pyridine deactivates the phenyl ring, directing further substitutions to meta/para positions. In contrast, 2-Fluoro-5-(4-fluorophenyl)pyridine lacks a nitro group, making its pyridine ring more reactive toward electrophiles .
  • Reduction Potential: The nitro group in 3-(4-Nitrophenyl)pyridine can be reduced to an amine under catalytic hydrogenation, a property exploited in pharmaceutical synthesis .

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